molecular formula C18H16Cl3N3O4 B000902 Econazole nitrate CAS No. 24169-02-6

Econazole nitrate

Cat. No. B000902
CAS RN: 24169-02-6
M. Wt: 444.7 g/mol
InChI Key: DDXORDQKGIZAME-UHFFFAOYSA-N
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Description

Econazole Nitrate is an antifungal agent mainly utilized for its broad-spectrum antimycotic capabilities. It is effective against a wide range of fungal species by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This action disrupts the cell wall membrane, altering its permeability and leading to the loss of essential intracellular components, which can result in cell death. Econazole Nitrate also exhibits some activity against gram-positive bacteria (Dyas & Delargy, 2020).

Synthesis Analysis

The synthesis of Econazole Nitrate has been optimized using orthogonal experimental design, which involves manipulating variables such as temperature, catalyst, reaction time, and solvent to improve yield. This method has proven to produce high yields under relatively simple and cost-effective conditions (Shao & Chun-quan, 2007). Furthermore, advanced techniques such as flow chemistry have been employed for the synthesis optimization of key intermediates in Econazole Nitrate production, highlighting the potential of modern synthesis methods in medicinal chemistry (Cerra & Gioiello, 2021).

Molecular Structure Analysis

Econazole Nitrate's effectiveness is partly due to its molecular structure, which allows it to interact with fungal cell membranes effectively. The molecule contains an imidazole ring, crucial for its antifungal activity. Detailed molecular structure analyses, including studies on its complexation with cyclodextrins, have been conducted to understand its interactions and improve its solubility and bioavailability (Jug et al., 2014).

Chemical Reactions and Properties

Econazole Nitrate forms inclusion complexes with cyclodextrins, enhancing its solubility in aqueous solutions. This interaction is critical for developing effective formulations for its application, as demonstrated in studies where its ocular bioavailability was significantly improved upon complexation with cyclodextrins (Abd El-Gawad et al., 2016).

Physical Properties Analysis

The solubility and dissolution rate of Econazole Nitrate in aqueous media are crucial for its effectiveness. Its physical properties, such as solubility and stability, have been extensively studied, leading to the development of formulations that enhance these characteristics for better therapeutic outcomes (Jug et al., 2014).

Chemical Properties Analysis

The chemical stability of Econazole Nitrate is influenced by factors such as light and the presence of other compounds. Research into its formulation has shown that certain vehicles, like propylene glycol and ethanol, can provide a more stable solution, extending its shelf life and enhancing its therapeutic efficacy (Samin, 2017).

Scientific Research Applications

  • Breast Cancer Treatment : Econazole nitrate may effectively treat human breast cancer by inducing apoptosis in MCF-7 cells through mitochondrial and caspase pathways (Sun et al., 2014).

  • Yeast Growth Inhibition : It inhibits yeast growth and biosynthesis of mitochondrial membrane enzymes, without significantly affecting mitochondrial enzymes in vivo (Wilm & Stahl, 1983).

  • Dermatomycosis Treatment : A formula using propylene glycol and ethanol as vehicles provides a stable topical solution with a shelf life of 3.15 years for treating dermatomycosis caused by dermatophytes (Samin, 2017).

  • Treatment of Tinea Pedis : Econazole nitrate foam 1% effectively treats interdigital tinea pedis with higher rates of complete cure and effective treatment compared to foam vehicle (Elewski & Vlahovic, 2014).

  • Ocular Treatment Enhancement : Ocular supersaturated self-nanoemulsifying drug delivery systems (S-SNEDDS) with hydroxypropyl methylcellulose (HPMC) enhance econazole nitrate bioavailability in ocular treatment (Elkasabgy, 2014).

  • Intraocular Infection Treatment : Topically applied econazole nitrate nanoparticles show promising intraocular permeability for treating intraocular fungal infections (Wang & Chen, 2012).

  • Antifungal Agent : Econazole nitrate is effective against various dermatomycoses due to its broad-spectrum antimycotic properties (Dyas & Delargy, 2020).

  • Enhanced Antifungal Activity : In acidic solutions, econazole nitrate/cyclodextrin complexes enhance antifungal activity against filamentous fungi (Jansook et al., 2019).

  • Tinea Versicolor Treatment : Nanoemulsions containing Econazole nitrate overcome poor solubility and low permeability issues in treating tinea versicolor (Shaikh et al., 2019).

  • Enhanced Topical Hydrogel : Topical hydrogel of econazole-loaded nanosponges shows improved skin permeation and fungal infection control (Srivastava et al., 2021).

  • Antifungal Topical Aerosol : A novel antifungal topical aerosol containing Econazole Nitrate minimizes pain and irritation during application (Kapadia et al., 2012).

  • Transdermal Delivery Optimization : Transethosomes loaded with econazole nitrate show promising properties for effective transdermal delivery (Verma & Utreja, 2018).

  • Interaction with Glucocorticoids : Econazole nitrate's interaction with topically active glucocorticoids may enhance its effectiveness in topical therapy for yeast infections (Raab & Gmeiner, 1976).

  • Vaginal Candida Infections Treatment : Mixed vesicles containing Lactobacillus biosurfactant show potential for vaginal delivery of econazole nitrate for treating Candida infections (Abruzzo et al., 2018).

  • Synergistic Activity with Chelerythrine : Chelerythrine significantly enhances the antifungal effects of econazole-nitrate against Candida albicans (Chen et al., 2014).

properties

IUPAC Name

1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid
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InChI

InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4)
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InChI Key

DDXORDQKGIZAME-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]
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Molecular Formula

C18H15Cl3N2O.HNO3, C18H16Cl3N3O4
Record name ECONAZOLE NITRATE
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Related CAS

27220-47-9 (Parent)
Record name Econazole nitrate [USAN:USP:BAN:JAN]
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DSSTOX Substance ID

DTXSID6025226
Record name Econazole nitrate
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Molecular Weight

444.7 g/mol
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Physical Description

Econazole nitrate is a white crystalline powder. (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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Product Name

Econazole nitrate

CAS RN

24169-02-6, 68797-31-9
Record name ECONAZOLE NITRATE
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Record name 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazolium nitrate
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Melting Point

324 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,420
Citations
AM Dyas, H Delargy - Analytical Profiles of Drug Substances and Excipients, 1994 - Elsevier
Publisher Summary This chapter provides the description, synthesis, physical properties, stability and degradation products, methods of analysis of econazole nitrate. The chemical …
Number of citations: 8 www.sciencedirect.com
V Sanna, E Gavini, M Cossu, G Rassu… - Journal of pharmacy …, 2007 - academic.oup.com
… containing SLN dispersions loaded with econazole nitrate. Precirol ATO was selected as the … Then, the in-vivo study to investigate the percutaneous absorption of econazole nitrate as a …
Number of citations: 143 academic.oup.com
P Verma, K Pathak - Nanomedicine: Nanotechnology, Biology and …, 2012 - Elsevier
… This project aimed at developing nanovesicles of econazole nitrate (EN) and formulating them as a suitable dermatological gel for improved therapeutic efficacy, better dispersity, and …
Number of citations: 230 www.sciencedirect.com
E Baloglu, SY Karavana, ZA Senyigit… - Journal of Pharmacy …, 2011 - academic.oup.com
… This study describes the in-situ gelling of econazole nitrate containing thermosensitive polymers composed of poloxamer 407 and 188 as a novel treatment platform for vaginal …
Number of citations: 79 academic.oup.com
AA Gaona-Galdos, PL García, MS Aurora-Prado… - Talanta, 2008 - Elsevier
… econazole nitrate were also determined. The method allowed the quantitative determination of econazole nitrate… a stability-indicating method for econazole nitrate in cream formulations. …
Number of citations: 19 www.sciencedirect.com
S Verma, P Utreja - Pharmaceutical Nanotechnology, 2018 - ingentaconnect.com
… disadvantages of conventional delivery systems of econazole nitrate. Therefore, in the present research work, we developed econazole nitrate loaded transethosomes, performed their …
Number of citations: 29 www.ingentaconnect.com
N Passerini, E Gavini, B Albertini… - Journal of Pharmacy …, 2009 - academic.oup.com
Objectives The aims of this study were to evaluate the suitability of the spray congealing technique to produce solid lipid microparticles (SLMs) for topical administration and to study the …
Number of citations: 63 academic.oup.com
RM Shah, DS Eldridge, EA Palombo… - European Journal of …, 2017 - Elsevier
… work was to investigate the suitability of microwave-assisted microemulsion technique to encapsulate selected ionic drug substances such as miconazole nitrate and econazole nitrate. …
Number of citations: 40 www.sciencedirect.com
M Jug, N Mennini, KE Kövér, P Mura - Journal of pharmaceutical and …, 2014 - Elsevier
… The aim of this work was to investigate in-depth interactions of econazole nitrate (ECN), a very poorly water-soluble antifungal agent, with different β-cyclodextrin (βCD) derivatives, and …
Number of citations: 55 www.sciencedirect.com
S Srivastava, A Mahor, G Singh, K Bansal… - Journal of …, 2021 - Elsevier
… Econazole nitrate, an antifungal drug used in the handling of skin ailments, is commercially not … Econazole nitrate-laden β-cyclodextrin nanosponges were developed by employing the …
Number of citations: 25 www.sciencedirect.com

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